5-Aminopentanal

Catalog No.
S605648
CAS No.
14049-15-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminopentanal

CAS Number

14049-15-1

Product Name

5-Aminopentanal

IUPAC Name

5-aminopentanal

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2

InChI Key

SZBGXBOFCGNPEU-UHFFFAOYSA-N

SMILES

C(CCN)CC=O

Canonical SMILES

C(CCN)CC=O

Description

5-Aminopentanal belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 5-Aminopentanal is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Outside of the human body, 5-aminopentanal can be found in a number of food items such as hard wheat, other cereal product, nopal, and lowbush blueberry. This makes 5-aminopentanal a potential biomarker for the consumption of these food products.
5-aminopentanal is an omega-aminoaldehyde that is pentanal which is substituted at position 5 by an amino group. It is an intermediate in the biosynthesis of L-lysine derived alkaloids. It has a role as a plant metabolite. It is a conjugate base of a 5-ammoniopentanal.

Biosynthesis Intermediate

5-Aminopentanal is an intermediate compound in the biosynthesis of L-lysine derived alkaloids PubChem: . L-lysine is an essential amino acid found in proteins, and alkaloids are a diverse group of nitrogen-containing natural products with various pharmacological properties. The specific role of 5-aminopentanal in the biosynthesis of these alkaloids is an active area of research, but it is believed to be a precursor to the carbon skeleton of the molecule.

Plant Metabolite

5-Aminopentanal has been identified as a metabolite in various plant species, including Palhinhaea cernua and Lycopodiastrum casuarinoides PubChem: . The exact function of 5-aminopentanal in these plants is not fully understood, but its presence suggests a potential role in plant metabolism. Further research is needed to elucidate its specific biological function.

Potential Antimicrobial Properties

There is limited research exploring the potential antimicrobial properties of 5-aminopentanal. A study investigated the effect of 5-aminopentanal derived from Euphorbia characias latex on the growth of Leishmania infantum promastigotes, a parasite responsible for Leishmaniasis Human Metabolome Database: . The results suggest that 5-aminopentanal may have some inhibitory effect on the parasite, but further studies are needed to confirm its efficacy and potential mechanisms of action.

5-Aminopentanal is a linear amino aldehyde characterized by its chemical formula C5H11NOC_5H_{11}NO. It features a primary amino group and an aldehyde functional group, specifically positioned at the fifth carbon of a pentane chain. This compound is derived from the oxidation of diamines such as putrescine and cadaverine, typically facilitated by copper amine oxidase enzymes found in various biological systems . The compound plays a significant role as an intermediate in the biosynthesis of several biologically active molecules, including L-lysine-derived alkaloids .

  • Formation from Cadaverine: The oxidation of cadaverine in the presence of water and oxygen leads to the formation of 5-aminopentanal, ammonia, and hydrogen peroxide .
  • Polycondensation Reactions: Due to its bifunctional nature, 5-aminopentanal can react with dicarboxylic acid esters or cyclic anhydrides to form polyesteramides. This reaction is significant for creating biodegradable polymers .
  • Dehydration Reactions: When heated over certain catalysts, 5-aminopentanal can dehydrate to yield various amines and alkenes, demonstrating its versatility in synthetic organic chemistry .

5-Aminopentanal exhibits notable biological activity. It has been studied for its role in stimulating the growth of Leishmania infantum promastigotes, indicating potential applications in parasitology and infectious disease research. In contrast, aldehydes derived from polyamines exhibit inhibitory effects on these parasites, highlighting the unique role of 5-aminopentanal in biological systems . Additionally, it may be involved in metabolic pathways related to amino acid biosynthesis.

The synthesis of 5-aminopentanal can be achieved through several methods:

  • Oxidation of Diamines: The primary method involves the enzymatic oxidation of cadaverine using copper amine oxidase, yielding 5-aminopentanal alongside ammonia and hydrogen peroxide .
  • Chemical Synthesis: Alternative synthetic routes include the reductive amination of suitable precursors, such as dihydropyran derivatives, which can be converted into 5-aminopentanal through specific catalytic processes .

5-Aminopentanal finds applications in several fields:

  • Biochemical Research: Its role as an intermediate in the biosynthesis of amino acids makes it valuable for studying metabolic pathways.
  • Pharmaceuticals: The compound's biological activity suggests potential therapeutic applications in treating infections caused by Leishmania species.
  • Material Science: As a precursor for biodegradable polyesteramides, it has implications in developing sustainable materials for medical and industrial applications .

Research indicates that 5-aminopentanal interacts with various biological systems. Its stimulating effect on Leishmania infantum suggests that it may influence cellular growth and differentiation processes. Moreover, studies on its interactions with other biomolecules could provide insights into its metabolic roles and potential therapeutic uses .

Several compounds share structural similarities with 5-aminopentanal. Here are some notable examples:

Compound NameStructureUnique Features
PutrescineH2N(CH2)4NH2H_2N(CH_2)_4NH_2A diamine precursor involved in polyamine metabolism.
CadaverineH2N(CH2)5NH2H_2N(CH_2)_5NH_2A straight-chain diamine that serves as a precursor to 5-aminopentanal.
5-Amino-1-pentanolH2N(CH2)4CHOHH_2N(CH_2)_4CHOHAn amino alcohol derivative that can also participate in polymerization reactions.
L-LysineH2N(CH2)4COOHH_2N(CH_2)_4COOHAn essential amino acid that is synthesized from 5-aminopentanal through metabolic pathways.

The uniqueness of 5-aminopentanal lies in its dual functional groups (amino and aldehyde), allowing it to engage in diverse

Physical Description

Solid

XLogP3

-0.6

Wikipedia

5-Aminopentanal

Dates

Modify: 2023-07-20

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